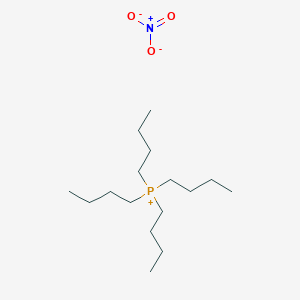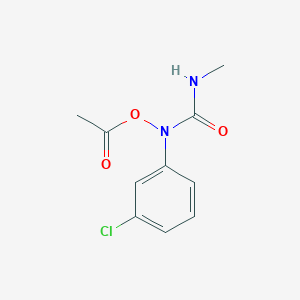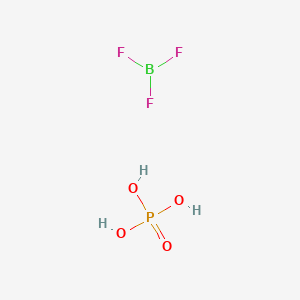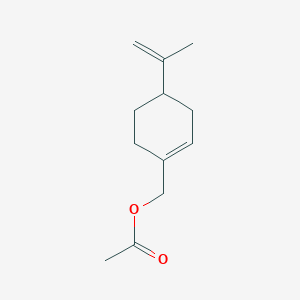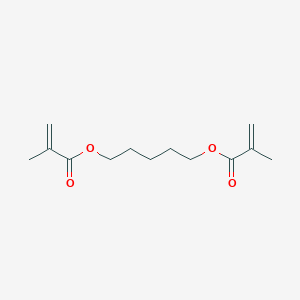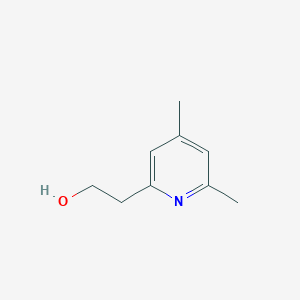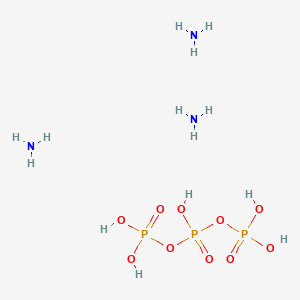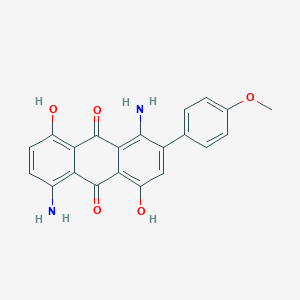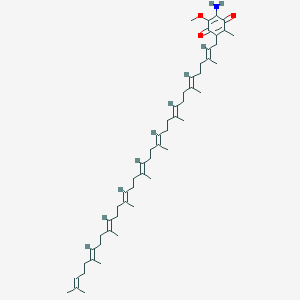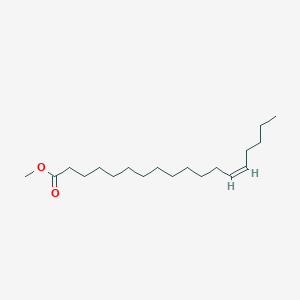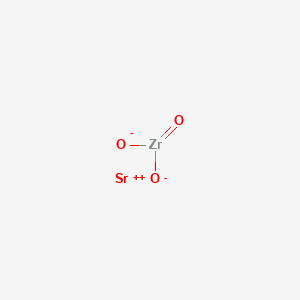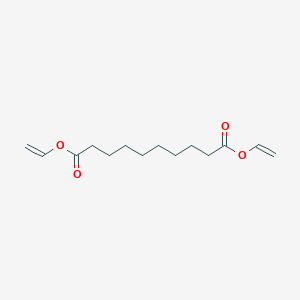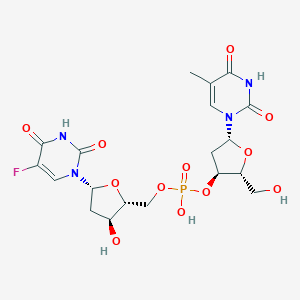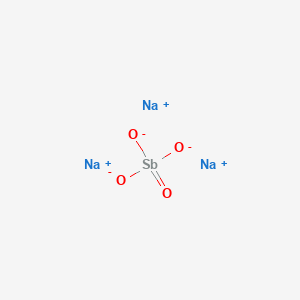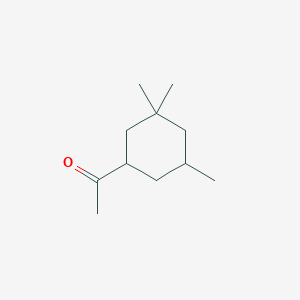
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one, also known as Musk Ketone, is a synthetic fragrance compound widely used in the perfume industry. Musk Ketone is a colorless or pale yellow liquid with a sweet, musky odor. It is a cyclic ketone with a molecular formula of C14H22O and a molecular weight of 206.33 g/mol.
Mechanism Of Action
The exact mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is not fully understood. However, it is believed to interact with the olfactory receptors in the nose, which triggers a response in the brain that is responsible for the perception of the musky odor.
Biochemical And Physiological Effects
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been reported to inhibit the growth of cancer cells in vitro. However, further studies are needed to confirm these findings and to determine the potential therapeutic applications of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone.
Advantages And Limitations For Lab Experiments
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is a widely used fragrance compound, and its availability makes it a convenient choice for laboratory experiments. However, its use in experiments may be limited by its potential toxicity and its effects on the environment.
Future Directions
Future research on 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could focus on its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anti-tumor effects. Further studies are also needed to determine the safety and toxicity of 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone and its effects on the environment. Additionally, the development of new synthetic methods for 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone could lead to more efficient and environmentally friendly production processes.
Synthesis Methods
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone is synthesized by the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanone with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction yields 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone as the main product, which is then purified by distillation.
Scientific Research Applications
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been extensively studied for its fragrance properties and its potential use in the perfume industry. It is also used as a flavoring agent in food products. In addition, 1-(3,3,5-Trimethylcyclohexyl)ethan-1-one Ketone has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.
properties
CAS RN |
14886-22-7 |
|---|---|
Product Name |
1-(3,3,5-Trimethylcyclohexyl)ethan-1-one |
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3 |
InChI Key |
ALVCXKYZMQCATP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Other CAS RN |
14886-22-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



